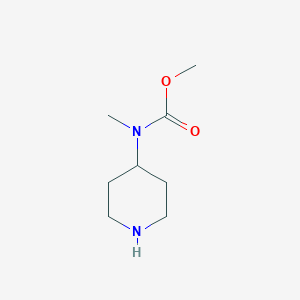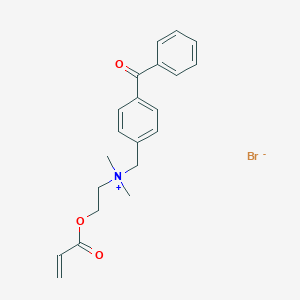
(2-(丙烯酰氧基)乙基)(4-苯甲酰苄基)二甲基溴化铵
描述
“(2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide” is a chemical compound with the linear formula: H2C=CHCO2CH2CH2N(CH3)2(CH2C6H4COC6H5)Br . It has a molecular weight of 418.32 . This compound is also known as Quantacure ABQ, which is a water-soluble, copolymerizable benzophenone photoinitiator used in the UV curing of coatings in textile and furniture industries .
Physical And Chemical Properties Analysis
This compound has a melting point of 118-123 °C . Other physical and chemical properties such as its boiling point, density, and solubility are not provided in the search results. For a complete profile of its properties, please refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).科学研究应用
1. 聚合物科学与材料工程
在聚合物科学与材料工程领域,(2-(丙烯酰氧基)乙基)(4-苯甲酰苄基)二甲基溴化铵显示出巨大的潜力。研究表明,它在通过光引发聚合制备纳米复合材料方面对改性蒙脱土 (MMT) 是有效的。由这种有机改性 MMT 制备的紫外线固化双酚 A 环氧二丙烯酸酯/MMT 纳米复合材料表现出增强的热学和力学性能,展示了该材料在改善复合材料结构完整性方面的实用性 (Zang 等,2009)。
2. 环境化学
该化合物也已用于环境化学,特别是在水处理过程中。含有 (R)4N+X− 基团的阳离子水溶性聚合物,包括 (2-(丙烯酰氧基)乙基)(4-苯甲酰苄基)二甲基溴化铵的衍生物,已被制备并用于砷酸盐保留。这些聚合物表现出从水溶液中去除砷酸根阴离子的能力,表明它们在处理被砷化合物污染的水中的潜力 (Rivas 等,2007)。
3. 表面化学
该化合物的衍生物已被应用于表面化学以创建杀菌表面。例如,N-[2-(丙烯酰氧基)乙基]-N,N-二甲基-N-丁基溴化铵,一种与 (2-(丙烯酰氧基)乙基)(4-苯甲酰苄基)二甲基溴化铵在结构上相似的化合物,被光聚合在天然和硫醇化的 PDMS 表面上,形成具有高季铵密度的表面。这些表面表现出显着的亲水性,并且对大肠杆菌和表皮葡萄球菌等常见细菌表现出有效的杀菌作用 (Lou 等,2021)。
属性
IUPAC Name |
(4-benzoylphenyl)methyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24NO3.BrH/c1-4-20(23)25-15-14-22(2,3)16-17-10-12-19(13-11-17)21(24)18-8-6-5-7-9-18;/h4-13H,1,14-16H2,2-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXUAKAQFISCCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(=O)C=C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622188 | |
| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide | |
CAS RN |
125850-75-1 | |
| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide (PIA) effective in photo-induced modification of cellulose?
A: Research suggests that PIA's effectiveness stems from its ability to efficiently transition to a triplet state upon UV irradiation. [] This excited state facilitates reactions with cellulose substrates, ultimately leading to surface modifications. Specifically, PIA demonstrated a higher propensity for triplet state transition compared to another photoinitiator system, [3-(3,4-dimethyl-9-oxo-9H-thioxanthene-2-yloxy)-2-hydroxypropyl]trimethylammonium chloride (PIB), under identical conditions. [] This suggests that PIA can more effectively utilize absorbed light energy for initiating the desired photochemical reactions on the cellulose surface.
Q2: How does the pretreatment of lyocell fabric with different amines influence the effectiveness of photo-induced modification using PIA?
A: The study indicates that pretreating lyocell fabric with specific amines can significantly impact the effectiveness of the photo-induced modification process using PIA. [] Pretreatment with 2-(4-chlorophenyl)ethylamine (AM2) led to a notable increase in UV absorbance and a decrease in photoluminescence quantum yields compared to untreated fabric. [] This suggests that the presence of AM2 on the cellulose surface enhances the absorption of UV light and promotes more efficient energy transfer to the PIA photoinitiator, ultimately leading to more effective surface modifications. In contrast, pretreatment with 2-(dimethylamino)ethyl chloride hydrochloride (AM1) resulted in minimal changes in UV absorbance and photoluminescence properties. [] This suggests that not all amine pretreatments are equally effective in enhancing photo-induced modifications, and the specific choice of amine plays a crucial role in optimizing the process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

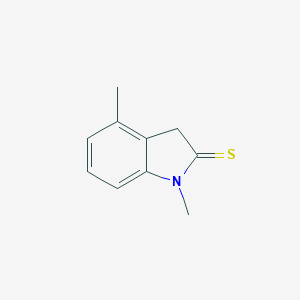

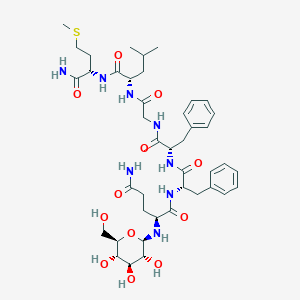
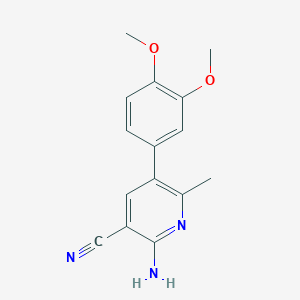
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
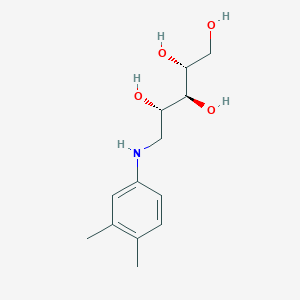
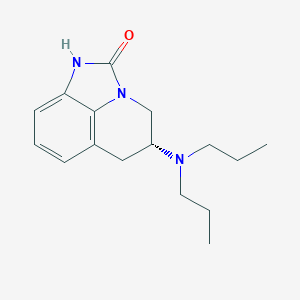
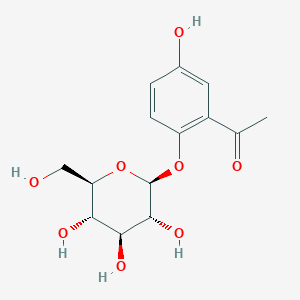


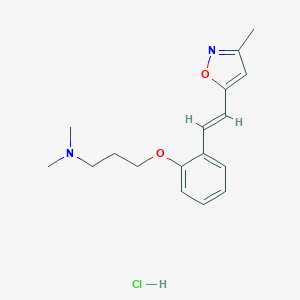
![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)

